molecular formula C16H16ClN3O2S B5820047 N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B5820047
M. Wt: 349.8 g/mol
InChI Key: QZMYNIFGBVOHMY-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide is a novel thiourea derivative. Thiourea derivatives are known for their ability to form chelates with transition metals, making them useful in various applications such as liquid-liquid extraction and separation of metals.

Preparation Methods

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate isothiocyanate. This intermediate then reacts with 5-chloropyridin-2-amine to form the final product . The reaction conditions typically involve the use of acetone as a solvent and the reactions are carried out at room temperature.

Chemical Reactions Analysis

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its ability to form chelates with metal ions. This chelation process can inhibit the activity of metal-dependent enzymes, leading to its antimicrobial and antioxidant effects. The compound interacts with molecular targets such as bacterial cell walls and fungal membranes, disrupting their integrity and function .

Comparison with Similar Compounds

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide is unique due to its specific structure and the presence of both pyridine and benzamide moieties. Similar compounds include:

    2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: This compound has a similar structure but lacks the propan-2-yloxy group.

    N-((5-chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide:

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-10(2)22-13-5-3-4-11(8-13)15(21)20-16(23)19-14-7-6-12(17)9-18-14/h3-10H,1-2H3,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMYNIFGBVOHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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